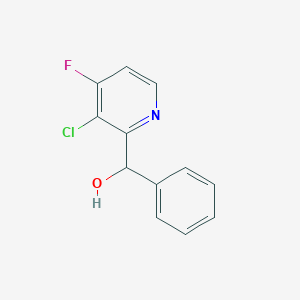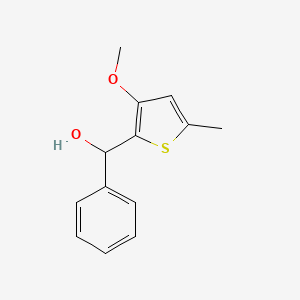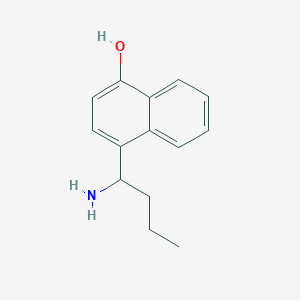![molecular formula C9H9NO4 B13081991 5-Methyl-6-nitro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13081991.png)
5-Methyl-6-nitro-2,3-dihydrobenzo[b][1,4]dioxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-6-nitro-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound with a unique structure that includes a benzodioxine ring substituted with methyl and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-nitro-2,3-dihydrobenzo[b][1,4]dioxine typically involves the nitration of 5-methyl-2,3-dihydrobenzo[b][1,4]dioxine. The nitration process can be carried out using fuming nitric acid in the presence of acetic anhydride as a catalyst. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
5-Methyl-6-nitro-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 5-Methyl-6-amino-2,3-dihydrobenzo[b][1,4]dioxine.
Oxidation: this compound-quinone.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
5-Methyl-6-nitro-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
作用机制
The mechanism of action of 5-Methyl-6-nitro-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with biological targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzodioxine ring structure allows for specific binding interactions with molecular targets, influencing pathways involved in cellular processes.
相似化合物的比较
Similar Compounds
5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-2,3-dihydrobenzo[b][1,4]dioxine: Lacks the methyl group, which can affect its physical and chemical properties.
5-Methyl-6-amino-2,3-dihydrobenzo[b][1,4]dioxine: The amino group provides different reactivity compared to the nitro group.
Uniqueness
5-Methyl-6-nitro-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of both methyl and nitro groups on the benzodioxine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C9H9NO4 |
|---|---|
分子量 |
195.17 g/mol |
IUPAC 名称 |
5-methyl-6-nitro-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C9H9NO4/c1-6-7(10(11)12)2-3-8-9(6)14-5-4-13-8/h2-3H,4-5H2,1H3 |
InChI 键 |
AFGHANDLXIEJTJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1OCCO2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[(3-Methylbutan-2-yl)oxy]azetidine](/img/structure/B13081936.png)

![[2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13081956.png)






